molecular formula C17H19ClN4O3S B14959287 1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959287
M. Wt: 394.9 g/mol
InChI Key: UFBATJRUDDLSFA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organolithium reagents, metal alkoxides, and various solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions collectively contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19ClN4O3S

Molecular Weight

394.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19ClN4O3S/c1-2-25-8-7-14-20-21-17(26-14)19-16(24)11-9-15(23)22(10-11)13-5-3-12(18)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,19,21,24)

InChI Key

UFBATJRUDDLSFA-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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